molecular formula C15H11FO4 B6405058 5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261903-01-8

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405058
CAS No.: 1261903-01-8
M. Wt: 274.24 g/mol
InChI Key: HHSOISWBJOAZEX-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and methyl 4-bromobenzoate.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of fluorobenzene with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This reaction forms the desired biphenyl intermediate.

    Hydrolysis: The biphenyl intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxycarbonylphenylboronic acid
  • 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

Uniqueness

5-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-5-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSOISWBJOAZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690711
Record name 5-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-01-8
Record name 5-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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